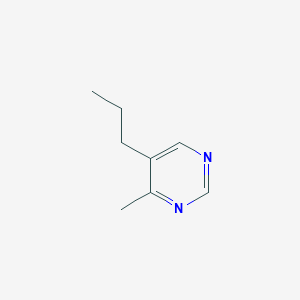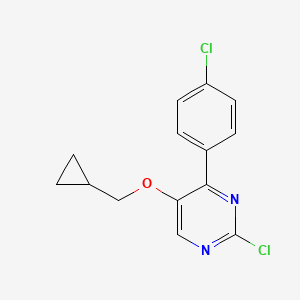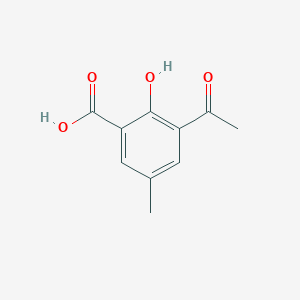
1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H12O3. It is a derivative of naphthalene, a bicyclic aromatic hydrocarbon, and is characterized by the presence of a hydroxyl group and a carboxylic acid group on the tetrahydronaphthalene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid can be synthesized through several methods. One common approach involves the catalytic hydrogenation of naphthalene to produce 1,2,3,4-tetrahydronaphthalene, which is then subjected to further functionalization to introduce the hydroxyl and carboxylic acid groups . The reaction conditions typically involve the use of a nickel catalyst under high pressure and temperature .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. The use of activated carbon-supported molybdenum carbides has been reported to enhance the efficiency of the hydrogenation step . The subsequent functionalization steps are carried out using standard organic synthesis techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the positions adjacent to the hydroxyl and carboxylic acid groups, using reagents like sulfuric acid or nitric acid.
Major Products: The major products formed from these reactions include various hydroxylated and carboxylated derivatives of tetrahydronaphthalene, which can be further utilized in organic synthesis .
Applications De Recherche Scientifique
1-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
- 1,2,3,4-Tetrahydronaphthalene
- 1,2,3,4-Tetrahydro-1-naphthol
- 1,2,3,4-Tetrahydro-1-naphthoic acid
Comparison: Compared to these similar compounds, 1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid functional groups.
Propriétés
Formule moléculaire |
C11H12O3 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
1-hydroxy-3,4-dihydro-2H-naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H12O3/c12-10(13)11(14)7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6,14H,3,5,7H2,(H,12,13) |
Clé InChI |
LXPBREXWDRGNSD-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2C(C1)(C(=O)O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
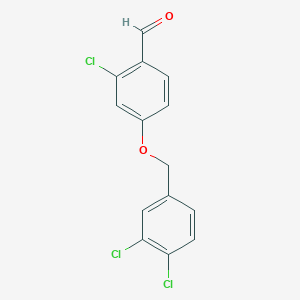
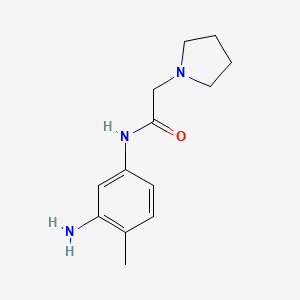
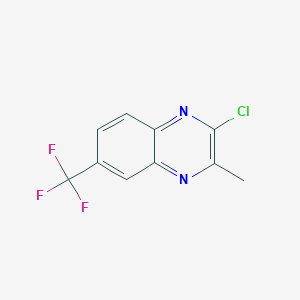
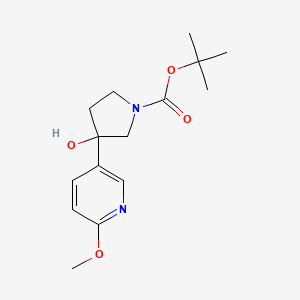
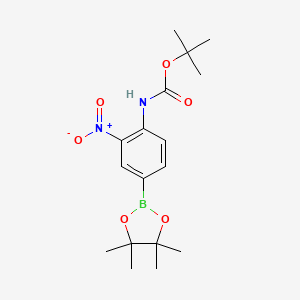
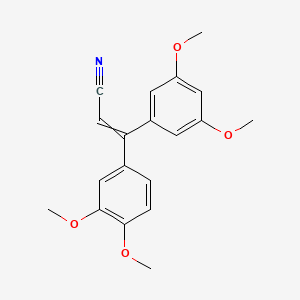

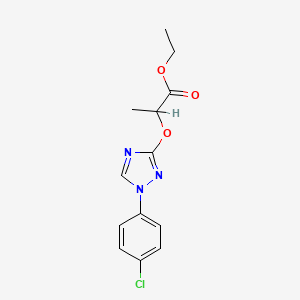
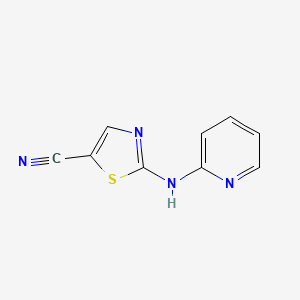
![2-Bromo-3-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine](/img/structure/B8720800.png)
